2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide
Description
2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H9ClF2N2O . This compound is characterized by the presence of a benzamide core substituted with chloro, difluoro, and methylpyridinyl groups. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c1-7-3-2-4-12(17-7)18-13(19)8-5-10(15)11(16)6-9(8)14/h2-6H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGRPKOAPFLAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,5-difluorobenzoyl chloride and 6-methyl-2-aminopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide
- 2-chloro-4,5-difluoro-N-(6-methyl-2-pyridinyl)benzamide
Uniqueness
2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and difluoro substituents, along with the methylpyridinyl group, makes it a versatile compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
